molecular formula C37H66N2O12 B13438724 Erythromycin A 9,11-Imino Ether

Erythromycin A 9,11-Imino Ether

Cat. No.: B13438724
M. Wt: 730.9 g/mol
InChI Key: NZDCTMQIUOEUSN-XSMIQMSYSA-N
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Description

Contextualization within the Macrolide Class and Erythromycin (B1671065) A Derivatives

Macrolide antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. nih.gov The first macrolide to be used clinically was erythromycin A in 1952, which is effective against a broad range of Gram-positive and some Gram-negative bacteria. nih.gov However, its utility is limited by its instability in acidic conditions and a relatively narrow spectrum of activity. This has driven extensive research into the chemical modification of the erythromycin A molecule to produce semi-synthetic derivatives with improved properties. nih.gov

Erythromycin A 9,11-Imino Ether is a key derivative of erythromycin A. usbio.netsimsonpharma.com It is not an antibiotic itself but a crucial synthetic intermediate. usbio.net Its structure is characterized by the formation of an imino ether bridge between the C9 and C11 positions of the aglycone ring of erythromycin A. This structural modification is a departure from other derivatives like clarithromycin, which involves methylation of the C6 hydroxyl group, or roxithromycin, which features an N-oxime side chain at the C9 position. researchgate.netnih.gov

Historical Perspective of its Chemical Discovery and Significance as a Synthetic Intermediate

The discovery of this compound was a result of efforts to overcome the chemical instability of erythromycin A. The key reaction is the Beckmann rearrangement of erythromycin A 9(E)-oxime. nih.govresearchgate.net Researchers at the pharmaceutical company PLIVA were instrumental in this discovery while working on the synthesis of O-sulfonyl derivatives of erythromycin A 9(E)-oxime. nih.gov They found that treating the oxime with benzenesulfonyl chloride in an acetone-water mixture with sodium bicarbonate led to an unexpected product, the 6,9-imino ether. nih.gov By carefully controlling the conditions of the Beckmann rearrangement of erythromycin A (E) oxime, the 9,11-imino ether isomer could be obtained as a key intermediate. researchgate.net

The significance of this compound lies in its role as a precursor to a new class of macrolides called azalides. nih.gov The imino ether functionality provides a reactive site for further chemical modifications, enabling the expansion of the macrolide ring and the introduction of a nitrogen atom, which are characteristic features of azalides. google.comub.edu

Role in the Synthesis of Azalides and other Chemically Modified Macrolides

This compound is a cornerstone in the synthesis of azalides, most notably azithromycin (B1666446). The synthesis of azithromycin from erythromycin A involves a sequence of reactions where the formation of the imino ether is a critical step. google.comub.edugoogle.com The general pathway is as follows:

Oximation: Erythromycin A is converted to its 9-oxime. ub.edu

Beckmann Rearrangement: The 9-oxime undergoes a Beckmann rearrangement to form the imino ether of erythromycin A. google.comub.edu

Reduction: The imino ether is then reduced to yield 9-deoxo-9a-aza-9a-homoerythromycin A, the core structure of azalides. google.comhovione.com

Reductive N-methylation: Finally, reductive N-methylation of the secondary amine in the azalide ring produces azithromycin. nih.govgoogle.com

This synthetic route, which hinges on the formation of the this compound intermediate, allows for the creation of a 15-membered azalide ring, a structural feature that differentiates azithromycin from the 14-membered ring of erythromycin A. nih.govub.edu This modification is crucial for the enhanced acid stability and altered pharmacokinetic profile of azithromycin. google.com

The imino ether intermediate has also been a focal point for creating other novel macrolide derivatives. For instance, reduction of C6-methoxyl this compound has been explored to synthesize new analogues. nih.gov The versatility of the imino ether allows for various chemical transformations, leading to a diverse range of semi-synthetic macrolides with potentially improved antibacterial properties. jst.go.jp

Data Tables

Table 1: Key Macrolide Compounds and their Precursors

CompoundPrecursor/IntermediateKey Synthetic Step from Precursor
AzithromycinThis compoundReduction and Reductive N-methylation google.comhovione.com
ClarithromycinErythromycin A 9-oximeMethylation of the 6-hydroxyl group researchgate.netgoogle.com
RoxithromycinErythromycin A 9-oximeReaction with (methoxyethoxy)methyl chloride justia.comgoogleapis.com

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number161193-44-8 usbio.netsimsonpharma.com
Molecular FormulaC37H66N2O12 usbio.netsimsonpharma.com
Molecular Weight730.93 g/mol usbio.netsimsonpharma.com

List of Compounds

Erythromycin A

this compound

Clarithromycin

Roxithromycin

Azithromycin

Erythromycin A 9(E)-oxime

Benzenesulfonyl chloride

9-deoxo-9a-aza-9a-homoerythromycin A

C6-methoxyl this compound

(methoxyethoxy)methyl chloride

Properties

Molecular Formula

C37H66N2O12

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-9-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12,15-hexamethyl-4,16-dioxa-14-azabicyclo[11.2.1]hexadec-13-en-5-one

InChI

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)31-22(6)38-32(50-31)18(2)16-35(8,43)30(51-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(42)48-25)49-26-17-36(9,45-13)29(41)23(7)47-26/h18-31,34,40-41,43-44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,34?,35-,36-,37-/m1/s1

InChI Key

NZDCTMQIUOEUSN-XSMIQMSYSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](N=C(O2)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)OC4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)(C)O

Canonical SMILES

CCC1C(C2C(N=C(O2)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Compounds and Starting Materials for Erythromycin (B1671065) A 9,11-Imino Ether Synthesis

The primary and most well-documented precursor for the synthesis of Erythromycin A 9,11-imino ether is Erythromycin A oxime. However, alternative pathways and starting materials are also being explored to optimize the synthesis.

Derivatization from Erythromycin A Oxime

The synthesis of this compound predominantly begins with Erythromycin A, a widely available macrolide antibiotic. mdpi.com The first crucial step is the conversion of Erythromycin A into its corresponding oxime. This is typically achieved by reacting Erythromycin A with hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com The resulting Erythromycin A oxime exists as a mixture of (E) and (Z) isomers, with the (E)-oxime being the key reactant for the subsequent rearrangement. researchgate.net

The transformation of Erythromycin A to its oxime is a critical step, as the oxime functionality is essential for the subsequent Beckmann rearrangement that leads to the formation of the imino ether. rsc.orggoogleapis.com

Table 1: Key Reactants in the Derivatization of Erythromycin A Oxime

Compound NameRoleCAS NumberMolecular Formula
Erythromycin AStarting Material114-07-8C37H67NO13
Hydroxylamine HydrochlorideReagent5470-11-1H4ClNO
Erythromycin A oximeIntermediate111321-02-9C37H67NO14

Alternative Chemical Precursors and Reaction Pathways

Further variations include the in-situ formation of a mesitylene (B46885) sulfonyl oxime by treating Erythromycin A with O-mesitylene sulfonyl hydroxylamine, which then rearranges to the imino ether. google.com These alternative methods seek to circumvent some of the challenges associated with the isolation and purification of the Erythromycin A oxime intermediate.

Reaction Mechanisms for Imino Ether Formation

The formation of the 9,11-imino ether from Erythromycin A oxime is a fascinating and complex chemical transformation, primarily governed by the Beckmann rearrangement.

Beckmann Rearrangement Pathways for 9,11-Imino Ether Isomerization

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or, in this case, a lactam which then forms the imino ether. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by an acid or a reagent like p-toluenesulfonyl chloride. google.comrsc.org In the context of Erythromycin A (E)-oxime, the rearrangement involves the migration of the C10 carbon to the nitrogen atom of the oxime, leading to the expansion of the macrolide ring and the formation of a 14-membered ring containing a nitrogen atom.

This rearrangement can lead to the formation of two isomeric imino ethers: the desired this compound and the Erythromycin A 6,9-imino ether. researchgate.net The reaction conditions can be controlled to favor the formation of the 9,11-imino ether, which is a crucial intermediate. researchgate.net The structure of the resulting imino ether has been confirmed through various analytical techniques, including NMR, IR, MS, and X-ray crystallography. researchgate.netrsc.org

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group (water). organic-chemistry.org This stereospecificity is a key factor in determining the final product.

Proposed Stereochemical Control in Ring Expansion

The stereochemistry of the starting Erythromycin A oxime plays a critical role in the outcome of the Beckmann rearrangement. The (E)-isomer of the oxime is the required configuration for the desired ring expansion leading to the 9,11-imino ether. The anti-periplanar relationship between the migrating C10-C11 bond and the leaving group on the nitrogen atom of the oxime dictates the stereochemical course of the reaction.

Careful control of the reaction conditions is necessary to maintain the desired stereochemistry and favor the formation of the 9,11-imino ether over its 6,9-isomer. The choice of solvent and catalyst can influence the stereochemical outcome of the rearrangement.

Optimization of Synthetic Routes and Yield Enhancement

Significant efforts have been dedicated to optimizing the synthesis of this compound to improve yields and process efficiency. One approach involves conducting the Beckmann rearrangement in a biphasic solvent system, such as methylene (B1212753) chloride and water, in the presence of a base like triethylamine (B128534) and sodium bicarbonate. google.com This method has been reported to yield 87-96% pure 6,9-imino ether, which is an isomer of the target compound. google.com

Furthermore, process improvements have been made by using a solution of p-toluenesulfonyl chloride in methylene chloride, which helps to prevent its decomposition and reduces the required excess of the reagent. google.com The use of triethylamine carried over from the oxime formation step can also accelerate the reaction rate. google.com A Chinese patent describes a method that simplifies operations by eliminating the extraction of erythromycin oxime and its salts, leading to improved conversion rates and reduced production costs, with reported yields of over 72% and purity greater than 92% for the 6,9-imino ether. google.com

Table 2: Data on Optimized Synthetic Routes

MethodKey Reagents/ConditionsReported Yield/PurityReference
Biphasic Beckmann RearrangementMethylene chloride/water, triethylamine, sodium bicarbonate87-96% pure 6,9-imino ether google.com
One-Pot Reduction and MethylationNoble metal catalyst, hydrogen, formaldehydeNot specified for imino ether googleapis.com
Simplified Oxime-to-Imino Ether ConversionNo extraction of oxime, lower alcohol solvent, mesyl or tosyl chloride>72% yield, >92% purity for 6,9-imino ether google.com

Impurity Profiles and Purification Techniques in Synthetic Protocols

The synthesis of this compound is often accompanied by the formation of several impurities. Common impurities include unreacted Erythromycin A 9-oxime and byproducts from the rearrangement reaction, such as p-toluenesulfonic acid when p-toluenesulfonyl chloride is used as the activating agent. google.com In some synthetic pathways for related intermediates, an unusual impurity, a desosamine (B1220255) hydrazinium (B103819) salt, has been isolated and characterized. researchgate.net The presence of different erythromycin-related compounds in the starting material can also lead to a profile of related impurities in the final product. researchgate.net

Purification protocols are designed to remove these impurities effectively. A multi-step process involving pH manipulation is frequently employed. For instance, after the reaction, the mixture can be extracted with a water-immiscible organic solvent at a controlled pH to separate impurities. google.comgoogle.com One patented method describes a process where after the rearrangement reaction, the pH is controlled between 4.6 and 6.5. A subsequent extraction with a non-water-soluble solvent removes many impurities, leaving the desired imino ether product in the aqueous phase. google.com The final product is then precipitated by raising the pH to between 8.0 and 11.0, followed by filtration and drying. google.com High-Performance Liquid Chromatography (HPLC) is the standard method used to monitor the reaction and assess the purity of the final product, with purities of over 92% being reported. google.com

Table 2: Common Impurities and Purification Strategies

Impurity Type Specific Example Purification Method
Unreacted Starting Material Erythromycin A 9-oxime pH-controlled solvent extraction, Crystallization. google.comgoogle.com
Reagent Byproducts p-Toluenesulfonic acid Neutralization and aqueous extraction. google.com
Side-Reaction Products Desosamine hydrazinium salt, Isomeric imino ethers Liquid-liquid extraction, Chromatography. researchgate.netresearchgate.net
Starting Material Impurities Other erythromycin congeners Purification of starting material, Chromatographic separation of final product. researchgate.net

Chemical Transformations and Derivatization of the Imino Ether Scaffold

The this compound scaffold is a versatile intermediate for further chemical modifications. Its unique bicyclic structure allows for selective reactions at various positions, leading to the synthesis of a wide range of analogues with potentially improved properties.

The macrolactone core of erythromycin and its derivatives contains several hydroxyl groups that can be selectively modified. A key example of a functional group interconversion is the regioselective methylation of the C-6 hydroxyl group. This specific modification is a crucial step in the synthesis of the successful antibiotic Clarithromycin (6-O-methylerythromycin A). nih.gov While this methylation is often performed on an erythromycin A 9-oxime precursor before the Beckmann rearrangement, the principles of selectivity are relevant to the macrolide core. The success of this selective methylation is highly dependent on the protecting group on the 9-oxime, the choice of base, the methylating agent, and critically, the use of a polar aprotic solvent. nih.gov Achieving high regioselectivity (up to 90%) at the C-6 position is possible under optimized conditions, demonstrating that specific functional groups on the macrolactone core can be targeted despite the presence of multiple reactive sites. nih.gov

The formation of the 9,11-imino ether is itself a profound modification at the C-9 and C-11 positions, converting the C-9 ketone (via its oxime) and the C-11 hydroxyl group into a cyclic imino ether bridge. researchgate.net This locks the conformation of the macrolide ring and protects these two positions from other reactions.

Further modifications can be directed towards the peripheral glycosidic units, namely the desosamine and cladinose (B132029) sugars. For instance, a general reaction has been developed for the synthesis of 3"-N-demonomethyl derivatives of various macrolides, including erythromycin. researchgate.net This reaction targets the dimethylamino group on the desosamine sugar, providing a method to synthesize impurities for quality control or to generate new analogues for drug development. researchgate.net Additionally, a series of 9,11-cyclic acetal (B89532) derivatives of (9S)-9-dihydroerythromycin A have been prepared, showcasing another strategy to modify the C-9 and C-11 positions to generate novel analogues. nih.gov

The imino ether intermediate is a cornerstone for the synthesis of important antibiotic analogs. The Beckmann rearrangement of erythromycin A oxime can lead to the 6,9-imino ether, which is a key precursor for Azithromycin (B1666446), a widely used azalide antibiotic. researchgate.netgoogle.com The synthesis involves the hydrogenation of the 6,9-imino ether to produce the corresponding cyclic amine (9-Deoxo-9a-aza-9a-homoerythromycin A), followed by reductive N-methylation to yield Azithromycin. google.com This transformation highlights a major pathway where the imino ether scaffold is further elaborated into a new class of macrolide.

The synthesis of other novel structures has also been explored. For example, new ring-expanded erythromycins have been created through acid-catalyzed degradation of derivatives, with their final structures confirmed by X-ray crystallography. researchgate.net The ability to generate diverse analogues like 9,11-cyclic acetals and N-demethylated compounds underscores the chemical versatility of the erythromycin scaffold and its imino ether derivatives. researchgate.netnih.gov

Chemical Structure, Stereochemistry, and Conformational Analysis

Detailed Structural Elucidation in Research Contexts

The definitive structure of Erythromycin (B1671065) A 9,11-Imino Ether and its derivatives is established through a combination of powerful analytical techniques, each providing complementary information.

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of erythromycin derivatives. For the isomeric Erythromycin A 6,9-Imino Ether, single-crystal X-ray diffraction revealed an orthorhombic system with the space group P212121. researchgate.net Such analyses provide precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration at each of the numerous chiral centers.

Table 1: Representative Crystallographic Data for an Erythromycin Derivative (Erythromycin A 6,9-Imino Ether)

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 10.646
b (Å) 17.896
c (Å) 23.755
Z 4

Data sourced from a study on the isomeric Erythromycin A 6,9-Imino Ether, as detailed in reference researchgate.net.

NMR spectroscopy is indispensable for elucidating the structure of Erythromycin A 9,11-Imino Ether in solution. A full suite of experiments, including 1H, 13C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is employed for complete spectral assignment. psu.edumagritek.com

1H NMR spectra help identify the protons in the molecule, while COSY experiments establish proton-proton coupling networks, tracing connectivity within the macrolactone ring and the sugar residues. magritek.com HSQC experiments correlate protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. magritek.com For instance, HMBC can show correlations from the methyl protons to adjacent quaternary carbons, which is vital for assigning the complex carbon skeleton. Nuclear Overhauser Effect (n.O.e.) experiments are particularly critical for conformational analysis, as they provide information about through-space proximity of protons, helping to define the spatial arrangement of the macrolide ring and the orientation of the sugar substituents. rsc.orgpsu.edu

Table 2: Illustrative NMR Data for Erythromycin Derivatives

Nucleus Experiment Typical Chemical Shift (ppm) & Correlations
¹H 1D Spectrum Signals for methyl groups, sugar protons, and macrolide ring protons are observed across the spectrum. magritek.com
¹³C 1D Spectrum Resonances for carbonyls (~175 ppm), imino carbon, and numerous aliphatic carbons are resolved. rsc.org
¹H-¹H COSY Cross-peaks reveal J-coupling between adjacent protons, e.g., H-2 to H-3 and H-4 to H-5. magritek.com
¹H-¹³C HSQC Correlates each proton to its directly bonded carbon, aiding in the assignment of the carbon backbone. magritek.com
¹H-¹³C HMBC Shows long-range couplings, such as from the C-9 imino carbon to nearby protons (e.g., H-10, H-7). magritek.com

Mass spectrometry (MS) is a primary tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements that validate the molecular formula, C37H66N2O12 (MW: 730.93 g/mol ). usbio.netnih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which yields valuable structural information. researchgate.net In ESI-MS, the molecule is typically observed as a protonated species [M+H]+. nih.gov Characteristic fragmentation pathways for erythromycin derivatives include the loss of the neutral cladinose (B132029) sugar and the subsequent loss of the desosamine (B1220255) sugar. nih.gov A key fragmentation for the imino ether would involve cleavages around the bicyclic ring system, providing evidence for the C-9/C-11 linkage. The fragmentation pattern serves as a fingerprint for the compound, allowing it to be distinguished from its isomers, such as Erythromycin A 6,9-Imino Ether. researchgate.net

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C37H66N2O12 usbio.netsynzeal.comscbt.com
Molecular Weight 730.93 usbio.netsynzeal.comscbt.com
Ionization Mode ESI (+) nih.gov
Parent Ion (m/z) 731.4 [M+H]⁺ nih.gov*

Value is for the parent compound Erythromycin A; the imino ether would have a corresponding [M+H]⁺ ion at m/z 731.47. The fragmentation would differ due to the imino ether bridge.

Analysis of Macrocyclic Ring Conformation and Flexibility

The 14-membered macrocyclic lactone ring of Erythromycin A is known to be conformationally flexible, existing in equilibrium between different forms, often described as "folded-in" and "folded-out" conformations in solution. psu.edursc.orgrsc.org This flexibility is largely dictated by the substituents on the ring.

Stereochemical Purity and Isomeric Characterization in Synthetic Products

This compound is often a byproduct in syntheses targeting its isomer, Erythromycin A 6,9-Imino Ether, a key intermediate for Azithromycin (B1666446). researchgate.netgoogle.com The Beckmann rearrangement of Erythromycin A oxime can lead to the formation of both imino ether isomers. researchgate.net The ratio of these isomers can depend on the specific reaction conditions.

Consequently, a critical aspect of working with these compounds is the development of analytical methods to separate and characterize these isomers. High-performance liquid chromatography (HPLC) is a standard technique used for this purpose. researchgate.net Chiral HPLC methods can be employed to separate optically active isomers (enantiomers), ensuring the stereochemical purity of a given product. google.com The characterization of these isomeric impurities is a crucial step in quality control during pharmaceutical manufacturing, ensuring the final product is free from undesired related substances. researchgate.net The distinct spectroscopic signatures (NMR, MS) and chromatographic retention times of the 6,9- and 9,11-imino ether isomers allow for their unambiguous identification and quantification in synthetic mixtures. researchgate.netgoogle.com

Molecular Mechanisms of Action and Biochemical Interactions

Ribosomal Target Engagement at a Molecular Level

The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. Erythromycin (B1671065) A and its derivatives, including the 9,11-imino ether, specifically target the large 50S subunit.

Erythromycin A 9,11-Imino Ether binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit. The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome. researchgate.net Key nucleotide residues within the 23S rRNA are crucial for this interaction. For macrolides like erythromycin, interactions with specific bases in domain V of the 23S rRNA, such as A2058 and A2059 (Escherichia coli numbering), are critical for binding. nih.gov The formation of the 9,11-imino ether bridge in this derivative is hypothesized to create a more constrained and rigid conformation of the macrolide ring. This structural rigidity may enhance the binding affinity to the ribosome by reducing the conformational entropy upon binding.

Table 1: Key Ribosomal Components in Macrolide Binding

Ribosomal ComponentLocationRole in Binding
50S SubunitLarge ribosomal subunitOverall target of macrolide antibiotics.
23S rRNARNA component of the 50S subunitForms the primary binding site for macrolides.
Domain V of 23S rRNAA specific region of the 23S rRNAContains critical nucleotides for macrolide interaction.
A2058, A2059Nucleotides in Domain VDirectly interact with the bound macrolide. nih.gov
Nascent Peptide Exit Tunnel (NPET)A channel within the 50S subunitThe location of the macrolide binding site. researchgate.net

By binding within the NPET, this compound physically obstructs the passage of the growing polypeptide chain. researchgate.net This steric hindrance prevents the elongation of the nascent peptide, leading to a premature termination of protein synthesis. The macrolide essentially acts as a plug in the tunnel, though it is now understood to be a selective inhibitor. nih.govnih.gov The action of macrolides is not merely a passive blockage; the interaction between the antibiotic and the nascent peptide can allosterically affect the peptidyl transferase center (PTC), the catalytic site of the ribosome, further inhibiting peptide bond formation. The nature of the nascent peptide sequence itself can influence the inhibitory activity of the macrolide, leading to a context-specific inhibition of translation. nih.gov

Comparative Biochemical Interactions with Related Macrolides and Azalides

The biochemical interactions of this compound can be understood in the context of its parent compound, erythromycin, and its ultimate synthetic product, azithromycin (B1666446), a prominent azalide.

The modification of the erythronolide A ring is a key determinant of the biochemical properties of these compounds. The 9,11-imino ether linkage represents a significant structural alteration from the 9-keto and 11-hydroxyl groups of erythromycin A. This change is a critical step in the Beckmann rearrangement that leads to the ring-expanded azalide structure of azithromycin. nih.gov

Table 2: Comparative Properties of Erythromycin A, this compound, and Azithromycin

FeatureErythromycin AThis compoundAzithromycin
Class MacrolideMacrolide (intermediate)Azalide
Ring Structure 14-membered lactoneBicyclic imino ether15-membered azlactone
Key Functional Group C9-keto, C11-hydroxylC9,C11-imino ether bridgeNitrogen in the macrolide ring
Ribosomal Binding Binds to 23S rRNA in the NPETPresumed to bind similarly to Erythromycin A, potentially with higher affinityBinds to 23S rRNA in the NPET, with altered interactions due to the azalide structure
Antibacterial Spectrum Primarily Gram-positive bacteriaNot typically used as a standalone antibioticBroader spectrum, including some Gram-negative bacteria

The introduction of the nitrogen atom into the macrolide ring, initiated by the formation of the imino ether, is a defining feature of azalides and contributes to their distinct properties, including a broader spectrum of activity and altered pharmacokinetic profiles compared to erythromycin. nih.gov

Modulation of Cellular Processes at a Biochemical Level (excluding clinical outcomes)

Beyond the direct inhibition of protein synthesis, macrolides can modulate other cellular processes at a biochemical level. While specific data for this compound is not available, the effects of related macrolides provide insight into its potential biochemical influence.

Macrolides are not simply general inhibitors of protein synthesis; they are now considered modulators of translation. nih.gov Their inhibitory effect is dependent on the specific amino acid sequence of the nascent polypeptide chain. This selective inhibition means that the synthesis of certain proteins is more affected than others, leading to a complex alteration of the bacterial proteome. This can have downstream effects on various cellular pathways.

Furthermore, some studies have suggested that macrolides can have effects on bacterial virulence and biofilm formation, which are complex processes regulated by a multitude of biochemical pathways. These effects are likely a consequence of the selective inhibition of proteins involved in these processes. The structural modifications in this compound, particularly the rigid imino ether bridge, could potentially alter this selectivity compared to its parent compound, though this remains a subject for further investigation.

Structure Activity Relationships Sar from a Chemical and Mechanistic Perspective

Influence of Imino Ether Moiety on Molecular Recognition and Target Binding

The key transformation involves the Beckmann rearrangement of erythromycin (B1671065) A 9-oxime to generate the imino ether. nih.govresearchgate.net This reaction incorporates a nitrogen atom into the aglycone ring, expanding it from a 14-membered to a 15-membered ring. wikipedia.org This expanded, more flexible ring structure is a cornerstone of the altered biological activity.

The nitrogen atom within the azalide ring, introduced via the imino ether, significantly impacts the molecule's basicity and, consequently, its pharmacokinetic properties. wikipedia.org This modification leads to improved acid stability compared to erythromycin A, which is prone to degradation in the acidic environment of the stomach. wikipedia.org The increased stability allows for better oral bioavailability.

From a target binding perspective, azalides, like erythromycin, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. wikipedia.orgresearchgate.net The altered conformation of the 15-membered ring of azalides influences how the molecule interacts with the ribosomal RNA and proteins within the peptide exit tunnel. nih.gov While the imino ether itself is not present in the final azalide antibiotics like azithromycin (B1666446) (it is reduced to a secondary amine), its role in forming the 15-membered scaffold is crucial for the ultimate binding affinity and mechanism of action. google.comgoogleapis.com Structural studies of azithromycin bound to the ribosome show that the 15-membered ring allows for a different set of interactions compared to 14-membered macrolides, which may contribute to its activity against some macrolide-resistant strains. nih.gov

Impact of Peripheral Sugar Moieties on Biochemical Interactions

The two sugar moieties attached to the macrolactone ring of erythromycin A and its derivatives, L-cladinose and D-desosamine, are critical for antibacterial activity. Their interactions with the bacterial ribosome are essential for proper binding and inhibition of protein synthesis.

The D-desosamine sugar, with its dimethylamino group, is a key contributor to the binding affinity of macrolides to the ribosome. This group is believed to interact with specific nucleotides of the 23S rRNA. In the context of azalides derived from the 9,11-imino ether, the integrity and presentation of the desosamine (B1220255) moiety remain crucial for antibacterial efficacy.

The L-cladinose sugar also plays a significant role in the interaction with the ribosome. Modifications at the C4" position of the cladinose (B132029) sugar in azalides have been explored in SAR studies. nih.gov For instance, certain substitutions at this position in novel 11a-azalides have demonstrated potent activity against erythromycin-resistant Streptococcus pneumoniae. nih.gov This highlights that even with the modified aglycone ring, the peripheral sugars are not just passive components but are actively involved in the biochemical interactions that determine the antibacterial spectrum and potency.

The interplay between the expanded azalide ring and the sugar moieties results in a unique three-dimensional structure that presents a different interaction surface to the ribosome compared to erythromycin A. This can influence the compound's ability to bind to ribosomes that have been modified, for example, by Erm methyltransferases, which are a common cause of macrolide resistance.

Chemical Modifications and their Effects on Ribosomal Binding Affinity

The Erythromycin A 9,11-imino ether serves as a versatile template for a wide range of chemical modifications, leading to the development of azalides with improved properties. The subsequent reduction of the imino ether and N-methylation to produce azithromycin are prime examples of modifications that significantly enhance activity. nih.gov

SAR studies on azalides have shown that substitutions at various positions on the macrolactone ring and the sugar moieties can have a dramatic effect on ribosomal binding and antibacterial potency. For example, the synthesis of novel 9a,11-cyclic carbamates of 9-deoxo-9a-aza-9a-homoerythromycin A resulted in compounds with substantially decreased in vitro antibacterial activities compared to azithromycin. nih.gov This indicates that the conformation and availability of functional groups in this region are critical for optimal ribosomal interaction.

Furthermore, the development of hybrid molecules, where azalides are linked to other pharmacophores like quinolones, has been explored. nih.gov Structure-activity studies of these hybrids have revealed that while 14-membered ketolides generally showed favorable activity, certain 15-membered azalide hybrids displayed potent activity against a broad range of pathogens, including resistant strains. nih.gov These findings underscore the importance of the azalide core, derived from the 9,11-imino ether, as a scaffold for creating new antibacterial agents with enhanced ribosomal binding affinity and the ability to overcome resistance mechanisms.

The following table summarizes some key chemical modifications on the azalide scaffold and their general effects on antibacterial activity:

Modification Site Type of Modification General Effect on Antibacterial Activity Reference
9a-positionMethylation (e.g., Azithromycin)Increased acid stability and broad-spectrum activity nih.gov
9a,11-positionCyclic carbamate (B1207046) formationSubstantially decreased in vitro activity nih.gov
4"-position (Cladinose)Various substitutionsCan lead to potent activity against resistant strains nih.gov
HybridizationLinking to quinolonesPotent activity against a variety of pathogens, including resistant strains nih.gov

Stereochemical Variations and their Consequences for Molecular Activity

Stereochemistry plays a crucial role in the biological activity of macrolide antibiotics. The complex three-dimensional arrangement of the numerous chiral centers in the macrolactone ring and the attached sugars dictates the precise fit of the molecule into its binding site on the ribosome.

In the context of azalides derived from this compound, the stereochemistry of the parent erythromycin A molecule is largely retained. However, the formation of the 15-membered ring introduces new conformational possibilities. The Beckmann rearrangement of the erythromycin A 9-oxime can theoretically lead to two different imino ether isomers, the 6,9-imino ether and the 9,11-imino ether, depending on the geometry of the oxime precursor and the reaction conditions. researchgate.net The selective synthesis of the desired isomer is critical for obtaining the target azalide with the correct ring structure and, consequently, the desired biological activity.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and binding dynamics of macrolides like Erythromycin (B1671065) A 9,11-Imino Ether. These simulations model the movement of atoms over time, providing insights into the flexibility of the macrolactone ring and the orientation of its substituents.

For macrolides, the conformation is crucial for their biological activity. The 15-membered ring of azalides, formed by the introduction of a nitrogen atom, imparts distinct conformational properties compared to the 14-membered ring of erythromycin. nih.govwikipedia.org MD simulations of various erythromycin derivatives have shown that the macrolactone ring can exist in multiple conformations, often characterized as "folded-in" or "folded-out". These conformations influence how the antibiotic binds within the ribosomal exit tunnel. nih.gov

In the context of Erythromycin A 9,11-Imino Ether, MD simulations would be instrumental in several key areas:

Flexibility Analysis: Identifying flexible regions of the molecule, which can be critical for adapting to the binding site on the ribosome.

Binding Dynamics: Simulating the process of the drug binding to and unbinding from the ribosome, revealing the energetic changes and key interactions that govern this process. Studies on other erythromycin derivatives have successfully used MD to model their complexes with ribosomes and explain observed binding affinities. nih.govresearchgate.net

A key aspect of azalide binding is the interaction of the desosamine (B1220255) sugar with the ribosome. MD simulations have been used to evaluate the stability of crucial interactions, such as the hydrogen bond between the hydroxyl group of desosamine and nucleotide A2058 of the 23S rRNA, and the ionic interaction between the desosamine amino group and the phosphate (B84403) of G2505. nih.gov The parameters for such simulations are often developed from first principles using quantum mechanical calculations to ensure accuracy. nih.govbohrium.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. For this compound, these calculations can provide valuable information that complements the classical mechanical approach of MD simulations.

Key applications of quantum chemical calculations for this compound include:

Charge Distribution: Determining the partial atomic charges on each atom of the molecule. This is crucial for understanding electrostatic interactions with the ribosome and for developing accurate force fields for MD simulations.

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential onto the electron density surface of the molecule, which can indicate regions likely to engage in electrostatic interactions. Studies on other macrolide derivatives have used MESP to understand their structure-activity relationships. researchgate.net

Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions of the molecule susceptible to nucleophilic or electrophilic attack and to understand its chemical reactivity.

Reaction Mechanisms: Investigating the mechanisms of chemical reactions, such as the formation of the imino ether itself.

For erythromycin and its derivatives, quantum chemical methods have been used to study relationships between their electronic structure and biological activity, leading to the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can help in predicting the activity of new derivatives based on calculated electronic properties.

Docking Studies to Elucidate Ligand-Ribosome Interactions at Atomic Resolution

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies are essential for visualizing and understanding its interactions with the bacterial ribosome at an atomic level.

Docking simulations can reveal:

Binding Pose: The most likely orientation of the imino ether within the ribosomal exit tunnel.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the drug and the ribosomal RNA and proteins. Docking studies of aminopropyl-azithromycin derivatives have shown that they bind in the same pocket as erythromycin, with interactions mediated by hydrogen bonds and van der Waals forces. nih.gov

Binding Affinity: Estimation of the binding energy, which can be correlated with the inhibitory activity of the compound.

The binding site for macrolides is located in the nascent peptide exit tunnel of the large (50S) ribosomal subunit. mdpi.com The desosamine sugar is a critical component for binding, forming key interactions with the rRNA. mdpi.com Docking studies of various macrolides have consistently shown the importance of interactions with nucleotides such as A2058, A2059, A2062, and G2505. mdpi.com For this compound, the introduction of the imino ether bridge would likely alter the conformation and electronic properties of the macrolactone ring, potentially leading to a different pattern of interactions within the ribosomal tunnel compared to erythromycin. Docking studies would be crucial to elucidate these differences.

Interaction Type Potential Interacting Ribosomal Residues Significance
Hydrogen BondingA2058, A2062, G2505Anchors the drug in the binding pocket.
Hydrophobic InteractionsRibosomal proteins and non-polar regions of rRNAStabilize the binding of the macrolactone ring.
van der Waals ContactsVarious residues along the exit tunnelContribute to the overall binding affinity.
Electrostatic InteractionsPhosphate backbone of rRNAGuided by the charge distribution on the macrolide.

De Novo Design Principles for New Macrolide Scaffolds

The insights gained from computational studies on existing macrolides, including the principles that would apply to this compound, are invaluable for the de novo design of new macrolide scaffolds with improved properties. De novo design involves the creation of novel molecular structures with desired functionalities, rather than modifying existing ones.

Computational approaches contribute to de novo design in several ways:

Scaffold Hopping: Identifying novel core structures that can mimic the essential binding interactions of known macrolides.

Fragment-Based Design: Assembling new molecules from smaller chemical fragments that are known to interact favorably with specific regions of the ribosomal binding site.

Generative Models: Using artificial intelligence and machine learning to generate novel chemical structures that are predicted to have high affinity and specificity for the ribosomal target. biorxiv.org

The development of azalides like azithromycin (B1666446) was a result of rational drug design aimed at improving the acid stability and pharmacokinetic profile of erythromycin. wikipedia.orgnih.gov Further modifications to the azalide scaffold are guided by an understanding of the structure-activity relationships. For instance, a retrospective computational analysis of a large number of synthetic macrolides identified optimal ranges for physicochemical properties like molecular weight and lipophilicity for activity against Gram-negative bacteria. acs.org The design of novel aza-macrocycles with tunable properties is an active area of research. mdpi.com

The design of new macrolide scaffolds based on the this compound framework would involve considering how modifications to the imino ether, the sugar moieties, or other positions on the macrolactone ring could enhance ribosomal binding, overcome resistance mechanisms, and improve pharmacokinetic properties.

Advanced Research Methodologies and Future Directions

Utilization of Advanced Analytical Techniques for Research Purity and Identity

The precise characterization of Erythromycin (B1671065) A 9,11-imino ether is crucial for its use in further chemical synthesis and for regulatory purposes. synzeal.com A suite of advanced analytical techniques is employed to ensure its purity and confirm its structural identity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Erythromycin A 9,11-imino ether, with methods developed to achieve greater than 95% purity. google.comlgcstandards.com Specific HPLC methods have been established to separate it from related substances and impurities that may arise during its synthesis. researchgate.net These methods often utilize an ODS (octadecylsilyl) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, under controlled temperature and flow rate, with UV detection. researchgate.net

For unambiguous identification, a combination of spectroscopic methods is used. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for determining the molecular structure. usbio.net Elemental analysis provides further confirmation of the compound's elemental composition. usbio.net X-ray single crystal diffraction has also been employed to determine the precise three-dimensional structure of the related Erythromycin A 6,9-imino ether, providing valuable insights into the stereochemistry and conformation of these bicyclic structures. researchgate.net

Table 1: Analytical Techniques for this compound Characterization

Technique Purpose Key Findings/Parameters
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of related substances.Achieves >95% purity. lgcstandards.com Uses ODS columns and acetonitrile/phosphate buffer mobile phase. researchgate.net
Proton NMR SpectroscopyStructural elucidation.Confirms the identity of the compound. usbio.net
Mass SpectrometryMolecular weight determination and structural confirmation.Confirms the molecular weight and formula. usbio.net
Elemental AnalysisDetermination of elemental composition.Provides calculated percentages of Carbon, Hydrogen, and Nitrogen. usbio.net
X-ray CrystallographyDetermination of three-dimensional molecular structure.Used for the related 6,9-imino ether, revealing detailed structural information. researchgate.net

Strategies for Overcoming Chemical Synthesis Challenges and Improving Efficiency

The synthesis of this compound primarily involves the Beckmann rearrangement of Erythromycin A 9(E)-oxime. researchgate.netnih.gov However, this process presents several challenges, including the formation of the isomeric Erythromycin A 6,9-imino ether and other byproducts. researchgate.net Researchers have focused on optimizing reaction conditions to improve yield and purity.

One key strategy involves the careful control of the Beckmann rearrangement conditions. researchgate.net The choice of solvent and reagents is critical. For instance, performing the reaction with benzenesulfonyl chloride in an acetone-water mixture with sodium bicarbonate was an early method. nih.gov More recent methods have explored the use of p-toluenesulfonyl chloride or mesyl chloride in a biphasic solvent system (e.g., methylene (B1212753) chloride and water) to facilitate product isolation and improve yield. google.comgoogle.com

Another challenge is the potential for side reactions. The use of triethylamine (B128534) carried over from the oxime formation step can be leveraged to neutralize the hydrochloric acid released during the imino ether formation, thereby increasing the reaction rate and yield. google.com

Table 2: Strategies for Improved Synthesis of Imino Ethers

Challenge Strategy Outcome
Isomer FormationControlled Beckmann rearrangement conditions. researchgate.netIncreased selectivity for the desired imino ether.
Multiple Steps/Low YieldOne-pot synthesis from erythromycin thiocyanate (B1210189) without intermediate isolation. google.comImproved conversion rate, reduced cost. google.com
Byproduct FormationUse of biphasic solvent systems and carried-over base. google.comgoogle.comSimplified purification and increased reaction rate. google.com

Exploration of Novel Chemical Reactivity and Derivatization Opportunities

The this compound scaffold possesses several reactive sites, offering numerous opportunities for chemical modification and the creation of novel derivatives. The imino ether functionality itself is a key reactive handle.

Reduction of the imino ether is a common transformation, leading to the corresponding cyclic amine, which is a precursor for a wide range of derivatives. researchgate.net For example, reduction of the imino ether followed by reductive N-methylation is a key step in the synthesis of the azalide antibiotic azithromycin (B1666446). researchgate.netgoogle.com

The hydroxyl groups on the macrolactone ring and the sugar moieties are also targets for derivatization. These can be transformed into ethers, esters, and carbamates to produce new compounds with potentially improved properties. researchgate.net For instance, modifications at the C-6 hydroxyl group have been explored. mdpi.com

Furthermore, the C12-C21 alkene bond present in some erythromycin derivatives offers another site for chemical modification through reactions like epoxidation and cycloaddition. mdpi.com Treatment with reagents like m-chloroperbenzoic acid (m-CPBA) can introduce an epoxide, which can be further transformed. mdpi.com

Prospects for the Development of New Macrolide Chemical Entities Based on this compound Scaffold

The this compound scaffold is a versatile platform for the development of new macrolide antibiotics, moving beyond the traditional 14-membered ring structure. The introduction of a nitrogen atom into the macrolactone ring via the Beckmann rearrangement to form the imino ether was a pivotal discovery that led to the azalide class of antibiotics. nih.govresearchgate.net

Future developments are likely to focus on creating novel derivatives with enhanced antibacterial potency, a broader spectrum of activity, and improved pharmacokinetic properties. researchgate.net This can be achieved by exploring new derivatization strategies at various positions on the scaffold.

One promising area is the synthesis of "macrolones," which are hybrid molecules combining the macrolide scaffold with a quinolone 3-carboxylic group via a flexible linker. nih.gov These compounds have shown excellent antibacterial potency against key erythromycin-resistant strains. nih.gov

The development of ketolides, where the cladinose (B132029) sugar is replaced with a keto-group and a cyclic carbamate (B1207046) is introduced, has also demonstrated the potential for creating more active macrolides. nih.gov Applying similar modifications to the azalide scaffold derived from this compound could lead to new chemical entities with superior properties. The focus remains on modifying the periphery of the scaffold to fine-tune the biological activity while retaining the core structure responsible for its antibiotic action. nih.govresearchgate.net

Q & A

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of Erythromycin A 9,11-Imino Ether?

To confirm its structure, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to map proton and carbon environments, mass spectrometry (MS) for molecular weight verification (m/z 714.93, C37H66N2O11), and X-ray crystallography to resolve stereochemical ambiguities. For example, the Beckmann rearrangement product (imino ether) was validated using these techniques in studies where acid-catalyzed degradation and X-ray analysis confirmed the aglycone structure .

Q. How can this compound be quantified as a process-related impurity in erythromycin formulations?

Use high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial standards (e.g., the Chinese Pharmacopoeia). The impurity is chromatographically resolved using a C18 column and a mobile phase gradient of phosphate buffer and acetonitrile. Calibration curves are established with reference standards (CAS 161193-44-8), and validation includes specificity, linearity, and recovery tests .

Advanced Research Questions

Q. What experimental strategies address discrepancies in synthetic yields of this compound during Beckmann rearrangements?

Optimize reaction conditions by varying temperature (20–60°C), solvent polarity (e.g., acetonitrile vs. methanol), and catalyst choice (e.g., thionyl chloride vs. phosphorus oxychloride). Monitor intermediates via thin-layer chromatography (TLC) and characterize by infrared (IR) spectroscopy to detect imino ether formation (e.g., absence of oxime peaks at ~1650 cm⁻¹). Post-reaction purification via column chromatography or recrystallization improves yield .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

Design forced degradation studies under controlled conditions:

  • Acidic : Incubate in 0.1M HCl at 40°C for 24 hours; analyze degradation products via LC-MS/MS .
  • Oxidative : Expose to 3% H2O2 at room temperature; monitor peroxide-mediated ring-opening by 1H NMR .
  • Basic : Test in 0.1M NaOH at 25°C; assess hydrolysis via UV spectrophotometry at 245 nm (characteristic imino ether absorbance).
    Such studies reveal degradation pathways critical for formulation and storage guidelines .

Q. What analytical challenges arise when distinguishing this compound from positional isomers (e.g., 6,9-Imino Ether)?

Use high-resolution mass spectrometry (HRMS) to differentiate isomers by exact mass (e.g., 714.93 vs. 715.94 for 6,9-Imino Ether). 2D NMR techniques (e.g., COSY, NOESY) can resolve spatial differences in the macrolide ring. For example, NOESY correlations between H-9 and H-11 protons confirm the 9,11-ether linkage, unlike 6,9 isomers .

Q. How can researchers design experiments to explore the bioactivity of this compound derivatives?

Synthesize derivatives via alkylation or acylation of the imino group and evaluate antimicrobial activity using broth microdilution assays (e.g., against S. aureus ATCC 29213). Compare minimum inhibitory concentrations (MICs) to parent compounds. For mechanistic insights, perform binding affinity studies with bacterial ribosomes using surface plasmon resonance (SPR) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing variability in synthetic protocols?

Apply multivariate analysis (e.g., factorial design) to identify critical parameters (e.g., catalyst loading, solvent ratio). Use ANOVA to assess significance (p < 0.05). For reproducibility, report relative standard deviation (RSD) across triplicate batches .

Q. How can researchers mitigate structural misassignment risks during imino ether characterization?

Cross-validate results using complementary techniques :

  • X-ray crystallography for unambiguous stereochemical assignment.
  • Density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data.
  • Isotopic labeling (e.g., 13C at the imino group) to track reactivity .

Data Contradiction Analysis

Q. How should conflicting reports on the biological activity of this compound be resolved?

Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Perform dose-response assays to establish EC50 values. Use meta-analysis tools to assess heterogeneity in published data, considering variables like bacterial strain variability or assay endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.